2-(3-phenylureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide
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Description
2-(3-phenylureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15N5O2S and its molecular weight is 353.4. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Thiazole-based pyridine derivatives, including variations related to the compound of interest, have been investigated for their potential as corrosion inhibitors for mild steel. Experimental approaches involving gravimetric, potentiodynamic polarization, and electrochemical impedance techniques have highlighted these compounds' effectiveness in protecting steel surfaces in acidic environments. The study suggests that these compounds act primarily as anodic inhibitors, with their efficiency directly related to concentration and inversely related to temperature. This research indicates the potential application of such compounds in extending the life of metal structures and components by mitigating corrosion processes (Turuvekere K. Chaitra, Kikkeri Narasimha Shetty Mohana, H. C. Tandon, 2016).
Antimicrobial and Antituberculosis Activity
Several studies have synthesized and evaluated thiazole and pyridine derivatives for their antimicrobial and antituberculosis activities. These compounds exhibit promising inhibition against various microbial strains, including Mycobacterium tuberculosis, highlighting their potential use in developing new antimicrobial agents. Notably, the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors based on thiazole-aminopiperidine hybrid analogues demonstrated significant inhibition, showcasing the therapeutic potential of such derivatives in treating tuberculosis (V. U. Jeankumar et al., 2013).
Antitumor Activities
Research into pyridine thiazole derivatives has also extended into the realm of antitumor activity. The synthesis and investigation of zinc(II) complexes with pyridine thiazole derivatives have shown that these complexes exhibit significant antitumor activity against certain cancer cell lines. These findings suggest that the structural components of these compounds could be optimized to develop novel antitumor agents with high specificity and efficacy (Zou Xun-Zhong et al., 2020).
Synthesis and Chemical Properties
The chemical synthesis of related thiazole and pyridine derivatives has been extensively studied, revealing insights into their properties and potential applications in various domains, including pharmaceuticals and materials science. These synthetic pathways and the resultant compounds' properties lay the groundwork for further exploration and application of such chemicals in diverse fields (A. Mariappan et al., 2016).
Properties
IUPAC Name |
2-(phenylcarbamoylamino)-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c23-15(19-10-13-8-4-5-9-18-13)14-11-25-17(21-14)22-16(24)20-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,23)(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOBALMVQLMIPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.